Introduction: Unveiling a Versatile Organophosphorus Reagent
Introduction: Unveiling a Versatile Organophosphorus Reagent
An In-depth Technical Guide to Dipropylphosphinic Acid (CAS 867-33-4)
Dipropylphosphinic acid (DPPA), identified by its CAS number 867-33-4, is an organophosphorus compound belonging to the phosphinic acid family. While seemingly a simple molecule, its unique combination of two propyl chains attached to a phosphinyl functional group imparts a set of chemical properties that make it a valuable tool in both industrial and research settings. Phosphinic acid derivatives, as a class, are gaining significant traction in medicinal chemistry for their diverse biological activities and their ability to act as stable mimics of tetrahedral transition states in enzymatic reactions.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of DPPA, from its fundamental properties and synthesis to its applications and analytical characterization.
Section 1: Core Chemical and Physical Identity
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. DPPA is characterized by a set of well-defined identifiers and physicochemical parameters.
Nomenclature and Structural Identifiers
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Canonical SMILES : CCCP(=O)(CCC)O[3]
Physicochemical Properties
The physical state and solubility of DPPA dictate its handling, storage, and utility in various solvent systems. Its acidic nature is a key feature driving its reactivity and applications.
| Property | Value / Description | Source(s) |
| Molecular Weight | 150.16 g/mol | [3][4][5][6] |
| Melting Point | 54–67°C (lit.) | [4] |
| Density | 1.12–1.14 g/cm³ | [4] |
| pKa | ~2.5 (first dissociation) | [4] |
| Solubility | Insoluble in H₂O; Miscible in DMF, THF | [4] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Thermal Stability | High thermal stability, reported to be stable above 200°C | [4] |
The relatively low pKa of approximately 2.5 indicates that DPPA is a moderately strong acid, a property crucial for its role in metal ion chelation.[4] Its high thermal stability makes it suitable for processes requiring elevated temperatures.[4] The broad melting point range suggests that the purity of commercially available samples can vary.
Section 2: Synthesis of Dipropylphosphinic Acid
The accessibility of DPPA is critical for its application. While several routes to phosphinic acids exist, a scalable two-step industrial method has been patented, providing a reliable pathway to this compound.[4] Alternative, though less efficient, methods include the oxidation of corresponding phosphines or hydrolysis of phosphinic chlorides.[4]
Patented Two-Step Industrial Synthesis
This method is favored for its high purity output (>90%) and scalability.[4] The causality is clear: it begins with a commercially available phosphonate and proceeds through a stable dichloride intermediate.
Caption: Patented two-step synthesis of DPPA.
Experimental Protocol: Chlorination-Cyclization Approach
This protocol is based on the described patented methodology.[4] Each step is designed to maximize yield and purity.
Step 1: Chlorination to Form Propylphosphorus Dichloride
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Setup : In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser connected to a gas scrubber (to neutralize HCl and SO₂ byproducts).
-
Reagents : Charge the flask with diethyl propylphosphonate and dichloromethane as the solvent.
-
Reaction : Cool the flask in an ice bath. Slowly add thionyl chloride (SOCl₂) via the dropping funnel, maintaining the internal temperature between 15–60°C. The exothermic reaction will produce gaseous byproducts.
-
Monitoring : The reaction progress can be monitored by ³¹P NMR, observing the shift from the phosphonate starting material to the phosphonic dichloride product.
-
Workup : Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude propylphosphorus dichloride intermediate.
Step 2: Cyclization to Yield Dipropylphosphinic Acid
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Setup : Combine the crude propylphosphorus dichloride intermediate with diethyl propylphosphate in a suitable high-temperature reaction vessel.
-
Reaction : Heat the mixture to 100–300°C. This high-temperature step drives the formation of the P-C bond and subsequent cyclization/rearrangement to form the phosphinic acid structure.
-
Purification : The resulting crude DPPA can be purified by vacuum distillation or recrystallization from a suitable solvent system to achieve >90% purity.[4]
Section 3: Reactivity and Spectroscopic Characterization
The reactivity of DPPA is dominated by its acidic proton and the phosphoryl group (P=O). This structure lends itself to a variety of chemical transformations common to phosphinic acids, such as the Michaelis-Becker and Arbuzov reactions.[7]
Key Reactivity Profile
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Acidity : The acidic proton readily reacts with bases to form phosphinate salts. This is the basis for its use as a metal extractant.[4]
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Metal Chelation : The phosphinyl oxygens act as Lewis bases, enabling DPPA to form stable chelate complexes with metal ions, particularly rare earth elements.[4] This selective binding is the cornerstone of its application in liquid-liquid separation processes.
Caption: Relationship between DPPA's properties and its primary application.
Spectroscopic Characterization Workflow
Confirming the identity and purity of synthesized or purchased DPPA is essential. A multi-spectroscopic approach provides a self-validating system for structural elucidation.[8][9]
Caption: General workflow for spectroscopic analysis of DPPA.
Protocol: Acquiring and Interpreting Spectroscopic Data
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Sample Preparation : Dissolve a small amount of DPPA in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR, the sample can be analyzed neat (as a thin film or melt) or as a KBr pellet. For MS, dissolve the sample in a volatile solvent like methanol or acetonitrile.[10]
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¹H NMR Spectroscopy :
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Expected Signals : The spectrum should show characteristic signals for the two equivalent propyl groups. Expect a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (CH₂) protons, and another multiplet for the methylene protons directly attached to the phosphorus atom.
-
Causality : The splitting patterns (triplet, sextet) arise from spin-spin coupling with neighboring protons, confirming the connectivity of the propyl chain.
-
-
³¹P NMR Spectroscopy :
-
Expected Signal : A single resonance is expected, as there is only one phosphorus environment. The chemical shift will be characteristic of a phosphinic acid.
-
Causality : This is a direct and unambiguous method to confirm the presence of the phosphorus center and to assess purity, as phosphorus-containing impurities would appear as separate signals.
-
-
Infrared (IR) Spectroscopy :
-
Expected Signals : Look for a strong, broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a carboxylic acid-like dimer. A very strong absorption around 1150-1250 cm⁻¹ corresponds to the P=O (phosphoryl) stretch. C-H stretching and bending vibrations for the propyl groups will appear in their usual regions (~2850-2960 cm⁻¹ and ~1375-1465 cm⁻¹).[8]
-
Causality : The presence and position of the P=O and O-H stretches are definitive indicators of the phosphinic acid functional group.[8]
-
-
Mass Spectrometry (MS) :
-
Expected Ion : In positive-ion mode ESI-MS, expect to see the protonated molecule [M+H]⁺ at m/z 151.1. In negative-ion mode, the deprotonated molecule [M-H]⁻ at m/z 149.1 would be observed.
-
Causality : MS directly confirms the molecular weight of the compound (150.16 g/mol ), providing essential validation of its identity.[3][5]
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Section 4: Industrial and Research Applications
The unique properties of DPPA have led to its use in specialized industrial applications and suggest its potential in advanced research fields like drug discovery.
Rare Earth Element Extraction
The primary industrial application of DPPA is as a selective extractant in hydrometallurgy.[4]
-
Mechanism : In acidic aqueous solutions (e.g., nitric acid), DPPA in an organic phase (like kerosene) selectively chelates with rare earth element (REE) ions. It shows a preference for lighter lanthanides.[4]
-
Process : A typical liquid-liquid extraction setup involves an organic phase containing DPPA and an aqueous phase containing REE nitrates. The selective binding allows for the separation of mixtures, such as La/Ce, with high separation factors.[4]
-
Causality : The effectiveness stems from the acidity and the steric profile of the dipropyl groups, which modulate the stability and selectivity of the formed metal-phosphinate complexes.[4]
Potential in Drug Discovery and Medicinal Chemistry
While specific applications of DPPA in drug development are not widely documented, the broader class of phosphinic acids is of high interest to medicinal chemists.[1]
-
Transition-State Analogs : The tetrahedral geometry around the phosphorus atom in phosphinic acids mimics the transition state of amide bond hydrolysis. This makes them potent inhibitors of enzymes like metalloproteases.[2]
-
Structural Diversity : The two P-C bonds allow for extensive structural modification, enabling the synthesis of a wide array of derivatives to probe biological systems.[1][7]
-
Bioisosteres : The phosphinate group can serve as a bioisostere for carboxylate or phosphate groups, potentially improving properties like cell permeability or metabolic stability in drug candidates.
Researchers can view DPPA as a foundational building block. Its propyl chains can be functionalized, or it can be used in fragment-based drug discovery programs to explore binding pockets that accommodate moderately sized lipophilic groups.
Section 5: Safety, Handling, and Storage
Proper handling of DPPA is essential to ensure laboratory safety. The information is synthesized from material safety data sheets (MSDS) and general chemical handling guidelines.
-
Personal Protective Equipment (PPE) : Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[11][12] Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors or dust.[11][13]
-
Handling : Avoid all personal contact.[11] Do not eat, drink, or smoke in the handling area.[11] Wash hands and face thoroughly after working with the substance.[14]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] The recommended storage temperature is 2-8°C.[14] The compound is noted to be moisture-sensitive and should be handled and stored under an inert gas.[14]
-
Incompatibilities : Keep away from heat, open flames, and sources of ignition.[13][14] Avoid contact with strong oxidizing agents.
-
Disposal : Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.[14]
Conclusion
Dipropylphosphinic acid (CAS 867-33-4) is more than just a chemical intermediate; it is a functional molecule with established industrial importance and untapped research potential. Its well-defined physicochemical properties, particularly its acidity and chelating ability, make it an effective agent for rare earth element separation. For scientists in drug discovery, DPPA represents a starting point within the promising class of phosphinic acids, offering a scaffold that can be elaborated upon to create novel enzyme inhibitors and therapeutic agents. A thorough understanding of its synthesis, characterization, and safe handling—as detailed in this guide—is the key to unlocking its full potential in the laboratory and beyond.
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University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
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PubMed. Phosphinic acids: current status and potential for drug discovery. [Link]
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PubMed. Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs. [Link]
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Kent Academic Repository. PHOSPHINIC ACID SYNTHESIS. [Link]
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MDPI. Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. [Link]
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PubMed. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. [Link]
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